molecular formula C13H13ClN2O B267027 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole

1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole

Cat. No. B267027
M. Wt: 248.71 g/mol
InChI Key: WDBDAXHMEHIHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. This compound is also known as Clomazone and belongs to the pyrazole family of organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole involves the inhibition of the biosynthesis of carotenoids in plants, fungi, and bacteria. This inhibition leads to the disruption of the electron transport chain, resulting in the accumulation of reactive oxygen species and ultimately leading to cell death.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole in lab experiments is its ability to selectively target certain organisms and cells. This makes it a valuable tool for studying the mechanisms of action of different biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole. One area of interest is its potential use in the development of new anti-cancer drugs. Additionally, further research could be conducted to explore its potential applications in the field of agriculture, such as its use as a herbicide or insecticide. Finally, more studies could be conducted to investigate the potential side effects and toxicity of this compound, which could help to inform its safe use in different applications.
Conclusion:
In conclusion, 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole is a compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. Its ability to selectively target certain organisms and cells makes it a valuable tool for studying the mechanisms of action of different biological processes. While there are limitations to its use in certain experiments, there are several potential future directions for research on this compound, including its use in the development of new anti-cancer drugs and its potential as a herbicide or insecticide.

Synthesis Methods

The synthesis of 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole involves the reaction of 2-chlorobenzoyl chloride with 3,4,5-trimethyl-1H-pyrazole in the presence of a base such as triethylamine. This reaction results in the formation of 1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole.

Scientific Research Applications

1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole has been extensively studied for its potential applications in the field of pharmaceuticals and agrochemicals. It has been found to exhibit herbicidal, fungicidal, and insecticidal properties. Additionally, it has been investigated for its potential use as an anti-cancer drug due to its ability to inhibit the growth of cancer cells.

properties

Product Name

1-(2-chlorobenzoyl)-3,4,5-trimethyl-1H-pyrazole

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

(2-chlorophenyl)-(3,4,5-trimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C13H13ClN2O/c1-8-9(2)15-16(10(8)3)13(17)11-6-4-5-7-12(11)14/h4-7H,1-3H3

InChI Key

WDBDAXHMEHIHQC-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=CC=C2Cl)C

Canonical SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

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